Ethyl-3-cyclohexyl-3-hydroxybutyrate
Description
Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 3-cyclohexyl-3-hydroxybutanoate |
InChI |
InChI=1S/C12H22O3/c1-3-15-11(13)9-12(2,14)10-7-5-4-6-8-10/h10,14H,3-9H2,1-2H3 |
InChI Key |
LGSDNBULYPOOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C1CCCCC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Ethyl-3-cyclohexyl-3-hydroxybutyrate (hypothesized structure: C₁₂H₂₀O₃) with key analogs:
*Hypothesized data based on structural extrapolation.
Key Observations:
- Chirality : Ethyl (R)-3-hydroxybutyrate (CAS 24915-95-5) highlights the importance of stereochemistry in biological activity, a factor that would also apply to the cyclohexyl derivative .
Stability and Reactivity
- Hydrolysis: Ethyl 3-hydroxybutanoate undergoes ester hydrolysis under acidic/basic conditions, forming 3-hydroxybutyric acid. The cyclohexyl variant’s bulk may slow hydrolysis, similar to benzyloxy-protected analogs .
- Thermal Stability : Cyclohexyl derivatives typically exhibit higher thermal stability than linear alkyl esters, as seen in methyl cyclohexanecarboxylate (CAS 4630-82-4) .
Preparation Methods
Reaction Scheme:
Key Parameters34:
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| HSO | 80–100 | 75–85 | 90–95 |
| p-Toluenesulfonic acid | 70–90 | 70–80 | 88–93 |
| Enzymatic (lipase) | 30–40 | 60–70 | >99 (ee) |
Notes :
-
Acid catalysis requires water removal (e.g., Dean-Stark trap)1.
-
Enzymatic methods (e.g., Novozym 435 lipase) enable enantioselective synthesis but with lower yields56.
Reduction of Ethyl 3-Cyclohexyl-3-oxobutyrate
This two-step process involves synthesizing the ketone precursor followed by reduction to the alcohol.
Step 1: Synthesis of Ethyl 3-Cyclohexyl-3-oxobutyrate
A Claisen condensation between ethyl acetoacetate and cyclohexyl halides or Grignard reagents forms the ketone ester[^12^]7.
Step 2: Ketone Reduction
Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) reduces the ketone to the alcohol89.
Reaction Conditions810:
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH | Ethanol | 0–25 | 70–80 |
| LiAlH | Dry THF | -10–0 | 85–90 |
| Baker’s yeast | Aqueous | 25–30 | 50–60 |
Notes :
-
LiAlH offers higher yields but requires anhydrous conditions8.
-
Biocatalytic reduction (yeast) achieves enantiomeric excess (>95% ee)10.
Transesterification of Alternative Esters
This compound can be synthesized via transesterification of higher-boiling esters (e.g., methyl or benzyl) with ethanol6[^15^].
Example6:
Optimization Data46:
| Catalyst | Ethanol:Molar Ratio | Time (h) | Yield (%) |
|---|---|---|---|
| NaOEt | 3:1 | 6–8 | 80–85 |
| CALB lipase | 5:1 | 24–48 | 65–75 |
Notes :
-
Base catalysis risks side reactions (e.g., saponification)4.
-
Immobilized lipases (e.g., Novozym 435) enable solvent-free reactions6.
Purification and Characterization
Critical purification steps ensure high-purity product:
Typical Purity Profile27:
| Method | Purity (%) | Key Impurities |
|---|---|---|
| Distillation | 95–98 | Cyclohexyl ketones |
| WFE + Distillation | >99 | Residual solvents |
Industrial-Scale Considerations
Large-scale production prioritizes cost efficiency and sustainability:
Q & A
Basic Question: What are the optimal synthetic routes for Ethyl-3-cyclohexyl-3-hydroxybutyrate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of structurally analogous esters (e.g., Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate) typically involves base-catalyzed reactions, such as the condensation of ethyl acetoacetate with trifluoroacetic anhydride in the presence of pyridine . Key variables include:
- Temperature control : Excess heat may lead to side reactions (e.g., dehydration).
- Solvent polarity : Polar aprotic solvents enhance nucleophilic reactivity.
- Catalyst selection : Pyridine acts as both a base and a proton scavenger, reducing side products.
For this compound, substituting trifluoroacetic anhydride with cyclohexyl derivatives would require adjusting steric and electronic conditions. Pilot studies should optimize molar ratios (e.g., 1:1.2 for cyclohexyl reagent to ethyl acetoacetate) and monitor purity via GC-MS .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for hydroxybutyrate derivatives?
Methodological Answer:
Discrepancies in bioactivity studies (e.g., enzyme inhibition vs. activation) often stem from:
- Stereochemical variations : Enantiomers (e.g., (R)- vs. (S)-configurations) exhibit divergent interactions with chiral enzyme active sites .
- Impurity profiles : Trace solvents or unreacted intermediates (e.g., residual trifluoroacetic acid) may confound assays. Validate purity via HPLC with chiral columns .
- Assay conditions : pH, temperature, and co-solvents (e.g., DMSO) alter compound stability. Standardize protocols using controls like Ethyl (R)-3-hydroxybutyrate as a reference .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR identify cyclohexyl proton environments and ester carbonyl signals (δ ~170 ppm) .
- FT-IR : Confirm hydroxyl (3200–3600 cm) and ester (1720–1740 cm) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHO) and detects fragmentation patterns .
Advanced Question: How can computational modeling guide the design of this compound derivatives for enzyme-targeted drug discovery?
Methodological Answer:
- Docking simulations : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., lipases or oxidoreductases). Compare with known inhibitors (e.g., Ethyl 4-chloro-3-hydroxybutanoate) to identify steric clashes or hydrogen-bonding opportunities .
- QSAR models : Correlate substituent effects (e.g., cyclohexyl vs. methyl groups) with bioactivity. Parameters like logP and polar surface area influence membrane permeability .
Basic Question: What safety protocols are essential when handling this compound in lab settings?
Methodological Answer:
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact, as hydroxybutyrate esters may cause irritation .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- First Aid : For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Question: How do structural modifications (e.g., fluorination or chlorination) alter the physicochemical properties of hydroxybutyrate esters?
Methodological Answer:
- Fluorination : Introducing CF groups (as in Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate) increases lipophilicity (logP +0.5) and metabolic stability but may reduce aqueous solubility .
- Chlorination : Chlorinated derivatives (e.g., Ethyl 4-chloro-3-hydroxybutanoate) exhibit enhanced electrophilicity, favoring nucleophilic substitution reactions in prodrug designs .
Advanced Question: What methodological approaches address challenges in stereoselective synthesis of this compound enantiomers?
Methodological Answer:
- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during cyclohexyl group addition .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated hydrolysis) can separate enantiomers. For example, Candida antarctica lipase B selectively hydrolyzes (S)-esters, leaving (R)-enantiomers intact .
Basic Question: How can researchers validate the environmental impact of this compound degradation?
Methodological Answer:
- Biodegradation assays : Incubate with soil microbiota and monitor via LC-MS for breakdown products (e.g., cyclohexanol or 3-hydroxybutyric acid) .
- Toxicity screening : Use Daphnia magna or algal models to assess acute toxicity (EC) .
Advanced Question: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., reagent stoichiometry, mixing speed) and identify critical quality attributes .
Advanced Question: How can spectral libraries enhance identification of novel hydroxybutyrate derivatives in complex matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
